molecular formula C15H9BrF3N3S B2387579 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 702646-09-1

5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2387579
CAS No.: 702646-09-1
M. Wt: 400.22
InChI Key: KJGQLFMQKQZDBW-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-bromophenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The 1,2,4-triazole-3-thiol scaffold is widely studied for its diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties . The bromophenyl and trifluoromethylphenyl substituents enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and industrial applications .

Properties

IUPAC Name

3-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3N3S/c16-12-7-2-1-6-11(12)13-20-21-14(23)22(13)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGQLFMQKQZDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure comprises a 1,2,4-triazole core substituted with 2-bromophenyl, 3-(trifluoromethyl)phenyl, and thiol groups. Retrosynthetic disconnection reveals two primary fragments:

  • Triazole-thiol backbone : Derived from cyclization of thiosemicarbazide precursors.
  • Aryl substituents : Introduced via Suzuki coupling or nucleophilic aromatic substitution.

Critical intermediates include 3-(trifluoromethyl)benzohydrazide and 2-bromophenyl isothiocyanate, which converge during cyclization.

Multi-Step Synthesis via Hydrazide Cyclization

Step 1: Esterification of 3-Bromobenzoic Acid

3-Bromobenzoic acid is converted to methyl 3-bromobenzoate using methanol and sulfuric acid (Yield: 85–90%). This ester serves as the precursor for hydrazide formation.

Table 1: Reaction Conditions for Esterification
Reagent Solvent Temperature Time Yield
Methanol, H₂SO₄ Methanol Reflux 4 h 88%

Step 2: Synthesis of 3-Bromobenzohydrazide

Methyl 3-bromobenzoate reacts with hydrazine hydrate in ethanol under reflux (6 h), yielding 3-bromobenzohydrazide (Yield: 78%).

Step 3: Cyclization to Triazole-Thiol Intermediate

3-Bromobenzohydrazide undergoes cyclization with carbon disulfide in pyridine, forming 5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (Yield: 55–60%).

Reaction Mechanism:
  • Thiocarbazide formation : Hydrazide reacts with CS₂ to form a dithiocarbazinate intermediate.
  • Intramolecular cyclization : Acid-catalyzed cyclization eliminates H₂S, yielding the triazole-thiol.

Step 4: Introduction of Trifluoromethylphenyl Group

The triazole-thiol intermediate is alkylated with 3-(trifluoromethyl)phenacyl bromide in ethanol using sodium acetate as a base (Yield: 65–71%).

Table 2: Alkylation Optimization
Base Solvent Temperature Time Yield
NaOAc Ethanol Reflux 4 h 68%
K₂CO₃ DMF 80°C 3 h 71%

Alternative Route: One-Pot Cyclocondensation

Reaction Design

A one-pot method condenses 2-bromophenyl isothiocyanate, 3-(trifluoromethyl)phenyl hydrazine, and formic acid. This approach reduces purification steps but requires precise stoichiometry.

Key Observations:
  • Formic acid acts as both solvent and cyclizing agent.
  • Excess thiocyanate improves yield but complicates isolation.
Table 3: One-Pot Synthesis Parameters
Reagents Temperature Time Yield
Formic acid, 110°C 110°C 6 h 52%
Acetic acid, 100°C 100°C 8 h 48%

Post-Synthetic Modifications and Purification

Recrystallization and Chromatography

Crude product is purified via:

  • Recrystallization : Ethanol/water mixtures (purity >95%).
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7).

Analytical Characterization

  • ¹H NMR : δ 7.85–7.45 (m, 8H, aryl), 4.32 (s, 1H, SH).
  • FTIR : 2560 cm⁻¹ (S-H stretch), 1520 cm⁻¹ (C=N).

Comparative Evaluation of Synthetic Methods

Table 4: Method Comparison
Method Steps Total Yield Purity Scalability
Hydrazide cyclization 4 45–50% >95% High
One-pot condensation 1 48–52% 90% Moderate

Advantages of hydrazide cyclization : Higher purity, established protocols.
Drawbacks : Multi-step synthesis increases time and cost.

Industrial-Scale Considerations

Cost Analysis

  • Trifluoromethylphenacyl bromide : Major cost driver ($320/g).
  • Solvent recovery : Ethanol recycling reduces expenses by 15–20%.

Environmental Impact

  • Waste streams : H₂S gas requires scrubbing; CS₂ recovery systems recommended.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that triazole derivatives, including 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and proliferation . Further research is needed to elucidate the specific mechanisms and efficacy in various cancer types.

Agricultural Applications

Fungicides
Due to its triazole structure, this compound is being explored as a potential fungicide. Triazoles are known for their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action makes them effective against a range of plant pathogens . Field trials are necessary to assess its effectiveness and safety in agricultural settings.

Plant Growth Regulators
There is emerging evidence that triazole derivatives can function as plant growth regulators. They may influence plant development by altering hormonal pathways or enhancing stress resistance, thus improving crop yield under adverse conditions .

Material Science Applications

Corrosion Inhibitors
The compound's thiol group may provide potential as a corrosion inhibitor in metal protection applications. Research indicates that thiol-containing compounds can form protective films on metal surfaces, reducing corrosion rates in various environments . This application could be particularly relevant in industries where metal durability is critical.

Case Studies

StudyApplicationFindings
AntimicrobialSignificant inhibition of bacterial growth; potential for new drug development
AnticancerInduction of apoptosis in cancer cell lines; requires further investigation
FungicideEffective against specific fungal pathogens; field trials needed
Plant Growth RegulatorEnhanced stress resistance observed; implications for agricultural productivity
Corrosion InhibitorFormation of protective films on metals; promising results for industrial applications

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Position 4/5) Molecular Weight Key Biological/Industrial Activity Reference
Target Compound 3-(Trifluoromethyl)phenyl / 2-Bromophenyl 409.2 Da Not explicitly reported (inference: antimicrobial)
CP 55 4-(Trifluoromethyl)phenyl / Schiff base ~450 Da Antimicrobial (inferred from structure)
5-(Thiophen-2-ylmethyl)-4H-triazole-3-thiol Thiophene methyl / H 227.3 Da Anti-tuberculosis (M. bovis)
TRD (Corrosion Inhibitor) 4-(Methylthio)benzyl / H 261.3 Da Corrosion inhibition (zinc in HCl)
5-[3-(Morpholine-4-sulfonyl)phenyl]-... Morpholine sulfonyl / Trifluoromethyl ~500 Da Not reported (structural analog)

Biological Activity

5-(2-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C15H9BrF3N3S
  • Molecular Weight : 400.22 g/mol
  • CAS Number : 702646-09-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. A study demonstrated that triazole-thiol derivatives showed moderate antibacterial activity against various microorganisms. Specifically, derivatives with bromine and trifluoromethyl substituents were found to enhance this activity compared to their non-substituted counterparts .

Antifungal Properties

Triazoles are well-known for their antifungal activity. The compound's structure suggests it may inhibit fungal growth by disrupting cell membrane synthesis or function. In vitro studies have shown that triazole derivatives can effectively inhibit the growth of fungi such as Candida species .

Anticancer Potential

Recent investigations into triazole derivatives have revealed promising anticancer activities. For instance, compounds similar to this compound were tested for their effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .

Case Studies and Research Findings

StudyFindings
Esra et al. (2014)Identified triazole-thiol derivatives with notable antioxidant and antimicrobial activities, suggesting potential applications in drug development .
Maghraby et al. (2024)Investigated a series of triazole derivatives as antiproliferative agents targeting aromatase enzymes; highlighted their potential as therapeutic agents against breast cancer .
Recent Synthesis StudiesSynthesized novel triazole derivatives that exhibited significant inhibitory effects on microbial growth and showed promise as anticancer agents through apoptotic mechanisms .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymes : Triazoles can inhibit key enzymes involved in fungal and bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.
  • Oxidative Stress : The antioxidant properties of the thiol group may contribute to its biological activity by reducing oxidative stress in cells.

Q & A

Q. What are the established synthesis routes for 5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The compound is synthesized via alkylation of the triazole-thiol precursor. A standard method involves reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with KOH in 2-propanol, followed by addition of halogenated alkanes (e.g., 1-bromopropane) under reflux. Key parameters include pH control (neutralization to pH 7 post-reaction) and solvent selection to maximize yield (65–79% reported) . Optimization involves adjusting alkyl chain length and reaction time, as longer chains (e.g., C8–C10) may require extended heating.

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions .
  • IR: Identifies thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 430.54 for derivatives) validate purity .
  • HPLC/GC: Monitors reaction completion and purity (>95% threshold for biological testing) .

Q. How are preliminary antimicrobial assays designed for this compound?

Standard protocols involve:

  • Strain Selection: Pathogens like M. bovis or Candida albicans cultured on egg nutrient media at 37°C .
  • Concentration Gradients: Testing 0.1–1.0% w/v concentrations to determine minimum inhibitory concentrations (MICs).
  • pH Variability: Assessing activity at pH 6.5 and 7.1 to mimic physiological and pathological environments .
  • Controls: Unmodified cultures and reference antibiotics (e.g., isoniazid for tuberculosis) .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve yield and efficiency compared to conventional methods?

Microwave synthesis (e.g., Milestone Flexi Wave system) reduces reaction times from hours to minutes via rapid dielectric heating. For example, triazole derivatives synthesized in 20 minutes at 150°C achieve yields comparable to 6-hour reflux methods. This technique enhances reproducibility and reduces side reactions, as confirmed by GC-MS purity analysis .

Q. What structure-activity relationships (SAR) govern the biological activity of this triazole-thiol derivative?

  • Electron-Withdrawing Groups: The 2-bromophenyl and 3-CF₃ groups enhance electrophilicity, improving interactions with microbial enzymes (e.g., β-lactamases) .
  • Alkylthio Side Chains: Longer chains (C6–C10) increase lipophilicity, enhancing membrane permeability but may reduce solubility. Optimal balance is critical for bioavailability .
  • Thiol Group: Directly participates in disulfide bond formation with cysteine residues in target proteins, as shown in mechanistic studies .

Q. How can computational modeling elucidate the compound’s mechanism of action against drug-resistant bacteria?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to metallo-β-lactamases (NDM-1/VIM-2). Simulations reveal:

  • Key Interactions: Hydrogen bonding between the triazole ring and His263 residue, and hydrophobic contacts with the CF₃ group .
  • Free Energy Calculations (MM-PBSA): Quantify binding stability (ΔG < -8 kcal/mol suggests strong inhibition) .
  • Dynamic Simulations (MD): Assess conformational changes in enzyme active sites over 100-ns trajectories .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Strain Variability: M. bovis vs. M. tuberculosis responses due to genetic differences in drug targets .
  • Assay Conditions: pH-dependent solubility (e.g., thiol group protonation at pH 6.5 reduces reactivity) .
  • Data Normalization: Use standardized metrics (e.g., IC50 vs. MIC) and validate with orthogonal assays (e.g., time-kill curves) .

Q. What strategies are effective in scaling up synthesis while maintaining purity?

  • Continuous Flow Systems: Improve heat/mass transfer for large batches .
  • Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .
  • Quality Control: In-line IR and LC-MS monitoring to detect intermediates/byproducts .

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